molecular formula C11H10N4O B14898384 (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol

(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol

Cat. No.: B14898384
M. Wt: 214.22 g/mol
InChI Key: WJRCPNMBNAPFCS-UHFFFAOYSA-N
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Description

(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol is a nitrogen-containing heterocyclic compound featuring a fused benzoimidazo[1,2-a]pyrazine core with an amino group at position 1 and a hydroxymethyl (-CH2OH) substituent at position 2. The amino and hydroxymethyl groups enhance solubility and provide sites for further functionalization, making this compound a versatile scaffold for drug development.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

(1-aminopyrazino[1,2-a]benzimidazol-3-yl)methanol

InChI

InChI=1S/C11H10N4O/c12-10-11-14-8-3-1-2-4-9(8)15(11)5-7(6-16)13-10/h1-5,16H,6H2,(H2,12,13)

InChI Key

WJRCPNMBNAPFCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(N=C3N)CO

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis via Sequential Functionalization

Patent-Based Four-Step Protocol

A patented method (US20250092050A1) outlines a four-step synthesis starting from substituted benzimidazole precursors:

Step 1: Acid-Catalyzed Condensation

  • Reactants : Formula 1 (benzimidazole derivative) + Formula 2 (electrophilic reagent).
  • Conditions : Acidic solvent (e.g., HCl/1,4-dioxane), 0–10°C → room temperature.
  • Intermediate : Formula 3 (imidazo-pyrazine precursor).

Step 2: Ammonolysis

  • Reactants : Formula 3 + ammonia solution.
  • Conditions : 0–10°C → room temperature, sealed reaction vessel.
  • Intermediate : Formula 4 (amino-functionalized derivative).

Step 3: Alkaline-Mediated Coupling

  • Reactants : Formula 4 + Formula 5 (alkylating agent).
  • Conditions : Alkaline organic solvent (e.g., THF), −20–0°C.
  • Intermediate : Formula 6 (methanol-protected adduct).

Step 4: Thermal Cyclization

  • Reactants : Formula 6 + ammonium acetate/acetic acid.
  • Conditions : 80–100°C, sealed tube.
  • Final Product : (1-Aminobenzoimidazo[1,2-a]pyrazin-3-yl)methanol (Formula 7).
Table 1: Reaction Parameters and Yields
Step Key Reagents Temperature Time Yield (%)
1 HCl/1,4-dioxane 0–25°C 2 h 90
2 NH₃ in 1,4-dioxane 0–25°C 12 h 85
3 K₂CO₃/THF −20–0°C 4 h 84
4 NH₄OAc/AcOH 95°C 1 h 85

Validation : Intermediate and final products were characterized via $$ ^1 \text{H} $$-NMR, $$ ^{13} \text{C} $$-NMR, and HRMS.

One-Pot Tandem Strategies

Green Solvent-Assisted Tandem Process

A one-pot method inspired by benzoimidazo-pyrimidine syntheses employs water-isopropanol (H₂O-IPA) as a dual solvent system:

  • Reactants : 2-Aminobenzimidazole + dimethyl acetylenedicarboxylate (DMAD) + benzaldehyde derivatives.
  • Catalyst : NM-SiO₂@SiPA-MA-Arg@HPA (magnetic nanoparticle-supported heteropoly acid).
  • Conditions : 70°C, 7 h.
  • Yield : 60–75% for analogous structures.

Advantages :

  • Eliminates intermediate isolation.
  • Catalyst recyclability (6 cycles without activity loss).

Alternative Pathways and Comparative Analysis

Reductive Amination Followed by Cyclization

A modified approach from imidazo[1,2-a]pyridine syntheses involves:

  • Reduction : NaBH₄-mediated reduction of C-2 aroyl imidazoles.
  • Cyclization : Chloroacetylchloride-induced ring closure.
  • Key Intermediate : Imidazolo methanol derivative.
  • Yield : 45–60% after column purification.

Metal-Free Brønsted Acid Catalysis

A solvent-free protocol using ionic liquids (e.g., [BMIM]HSO₄) achieves cyclization via dehydrative coupling:

  • Reactants : 2-Aminobenzimidazole + keto-esters.
  • Conditions : 120°C, 3 h.
  • Yield : 70–82% for related benzoimidazo-pyrimidines.
Table 2: Method Comparison
Method Catalytic System Solvent Yield (%) Key Advantage
Four-Step Patent None 1,4-dioxane 85 High purity
One-Pot Tandem Magnetic HPA H₂O-IPA 75 Green chemistry
Reductive Cyclization NaBH₄ Methanol 60 Mild conditions
Brønsted Acid [BMIM]HSO₄ Solvent-free 82 No metal contamination

Industrial-Scale Production Insights

Optimized Batch Processes

Industrial protocols emphasize:

  • Continuous Flow Chemistry : Enhances reaction control for exothermic steps (e.g., DMAD additions).
  • Catalyst Recycling : Magnetic separation of NM-SiO₂@SiPA-MA-Arg@HPA reduces costs.

Quality Control Measures

  • Purity Assurance : HPLC (>98% purity), elemental analysis (C, H, N within ±0.4% theoretical).
  • Stability Testing : Accelerated degradation studies under acidic/alkaline conditions.

Structural Validation and Characterization

Spectroscopic Data

  • $$ ^1 \text{H} $$-NMR (500 MHz, CDCl₃): δ 7.96–7.86 (m, 3H), 5.10 (s, 2H, -CH₂OH), 2.16 (s, 3H, -CH₃).
  • IR : Peaks at 3221 cm⁻¹ (N-H stretch), 2946 cm⁻¹ (C-H stretch), 1598 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal analysis confirms the fused bicyclic structure and hydrogen-bonding networks.

Chemical Reactions Analysis

Types of Reactions

(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyrazine derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the heterocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction cascades that lead to various cellular responses .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Structurally analogous compounds differ primarily in substituents, fused ring systems, and functional groups. Key examples include:

Table 1: Structural Comparison of Benzoimidazo-Fused Compounds
Compound Name Core Structure Substituents Key Functional Groups Reference
(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol Benzoimidazo[1,2-a]pyrazine -NH2 (position 1), -CH2OH (position 3) Amino, hydroxymethyl Target compound
4-Oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives Benzoimidazo[1,2-a]pyrimidine -COOH (position 3), oxo (position 4) Carboxylic acid, ketone
Methyl (Z)-2-(4-(3-fluorophenyl)-2-oxo-...acetate (5j) Benzoimidazo[1,2-a]pyrimidin-2-one -OCH3, fluorophenyl Ester, aryl fluoride
Benzo[4,5]imidazo[1,2-a]pyrimidine-6,9-diones Benzoimidazo[1,2-a]pyrimidine Dione (positions 6,9) Quinone-like structure
1-amino-3-p-tolyl-benzo[4,5]imidazo[1,2-a]pyridine-2,4-dicarbonitrile Benzoimidazo[1,2-a]pyridine -CN (positions 2,4), p-tolyl Nitrile, aryl methyl

Key Observations :

  • Electron-Withdrawing vs. In contrast, methyl (-CH3) and methoxy (-OCH3) groups (e.g., 5b ) increase lipophilicity and may improve membrane permeability.
  • Functional Group Diversity : Carboxylic acid derivatives (e.g., ) exhibit higher solubility in aqueous media compared to ester or nitrile-containing analogs (e.g., ). The hydroxymethyl group in the target compound offers a balance between hydrophilicity and synthetic versatility.

Insights :

  • Microwave-assisted methods (e.g., ) improve reaction efficiency and reduce time.
  • One-pot syntheses (e.g., ) are advantageous for scalability but may require harsh conditions (e.g., high temperatures).

Physicochemical Properties

Physical properties vary significantly with substituents:

Table 3: Physicochemical Properties
Compound Melting Point Solubility LogP (Predicted) Reference
Pyrimido[1,2-a]benzimidazol-2(1H)-one 254–257°C (decomp) Low in water 1.47 (density)
Methyl derivatives (e.g., 5b) >300°C Low in polar solvents ~2.5 (estimated)
Carboxylic acid derivatives Not reported High in aqueous buffers ~1.0 (estimated)
Target compound Not reported Moderate (hydroxymethyl enhances solubility) ~1.8 (estimated) N/A

Trends :

  • High melting points (>300°C) are common due to rigid fused-ring systems .
  • Hydroxymethyl and amino groups likely improve aqueous solubility compared to aryl or ester-containing analogs.
Anti-HIV Activity:
  • 4-Oxo-pyrimidine-3-carboxylic acid derivatives inhibit HIV-1 integrase with IC50 values in the micromolar range .

    Antiproliferative Activity:
  • Pentacyclic benzoimidazo-naphthyridine carboxylic acids (e.g., compound 23 ) show cytotoxicity against cancer cell lines.

    Structural-Activity Relationships (SAR):
  • Electron-deficient substituents (e.g., -NO2 in 5l ) may enhance binding to enzymatic pockets.
  • Bulky aryl groups (e.g., p-tolyl in ) could improve selectivity by occupying hydrophobic binding sites.

Biological Activity

(1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its antiproliferative, antibacterial, and antiviral properties.

Chemical Structure

The compound features a complex structure that includes an imidazo[1,2-a]pyrazine core, which is known for its diverse biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various imidazo derivatives. For instance, a series of compounds similar to this compound were evaluated for their effects on human cancer cell lines:

CompoundCell LineIC50 (μM)
10HeLa0.4
14SW6200.7
8LN-2291.8

These results indicate that compounds with similar structures can exhibit significant antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antibacterial Activity

The antibacterial potential of imidazo derivatives has been explored in various studies. However, many compounds in this class showed limited antibacterial activity except for a few specific derivatives. For example:

CompoundBacteria TestedMIC (μM)
14E. coli32

This indicates that while some derivatives may show promise against bacterial strains, the overall antibacterial efficacy of this compound remains to be thoroughly investigated .

Antiviral Activity

In addition to its antiproliferative and antibacterial properties, the antiviral potential of related compounds has been documented. For instance:

CompoundVirus TestedEC50 (μM)
7Respiratory Syncytial Virus (RSV)21
17Influenza Virus58

These findings suggest that derivatives of imidazo compounds can inhibit viral replication effectively .

Case Studies and Research Findings

A notable study focused on the optimization of imidazo derivatives for their role as ENPP1 inhibitors, which are crucial in cancer immunotherapy. The compound demonstrated significant inhibition with an IC50 value as low as 5.70 nM and enhanced antitumor efficacy in murine models when combined with anti-PD-1 antibodies .

Q & A

Q. What synthetic methodologies are reported for preparing benzo[4,5]imidazo[1,2-a]pyrazine derivatives, and how can they be optimized for (1-Aminobenzo[4,5]imidazo[1,2-a]pyrazin-3-yl)methanol?

The synthesis typically involves multicomponent reactions (MCRs) or condensation strategies. For example:

  • Reflux-based condensation : Reacting 2-aminobenzimidazole derivatives with chalcones or aldehydes in ethanol under reflux, using Et3N as a catalyst (yields ~60-80%) .
  • One-pot MCRs : Combining 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in water at room temperature to form intermediates .
    Optimization Tips :
  • Vary solvent polarity (e.g., ethanol vs. water) to improve regioselectivity.
  • Use green catalysts like ammonium acetate to reduce byproducts .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

Key methods include:

  • Chromatography : Purification via silica gel column chromatography with n-hexane/EtOAc (3:1) gradients .
  • Spectroscopic Characterization :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2-8.5 ppm, methanol protons at δ 4.5-5.0 ppm) .
    • HRMS : Verify molecular weight (e.g., calculated vs. experimental m/z for C14H12N4O) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., α-glucosidase inhibition vs. anti-tuberculosis activity) may arise from:

  • Structural modifications : Substituents like the amino group at position 1 or the methanol group at position 3 significantly alter target binding .
  • Assay conditions : Compare MIC values (e.g., Mycobacterium tuberculosis H37Rv in MABA assays) under standardized protocols .
    Methodological Approach :
  • Perform dose-response curves to quantify IC50 values.
  • Use molecular docking to correlate activity with binding affinity to targets like α-glucosidase or DDR1 kinase .

Q. How can molecular docking guide the design of derivatives with enhanced inhibitory potency?

Example workflow:

  • Target Selection : Prioritize validated targets (e.g., α-glucosidase for antidiabetic applications , DDR1 kinase for anticancer research ).
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding between the methanol group and catalytic residues).
  • Key Insights :
    • The benzoimidazo-pyrazine core provides π-π stacking with hydrophobic pockets.
    • Amino and methanol groups enhance solubility and polar interactions .

Q. What green chemistry approaches are applicable to scale up synthesis without compromising yield?

  • Solvent-free reactions : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 10 hours under reflux) .
  • Catalyst recycling : Recover ammonium acetate or Et3N via distillation .
  • Water as solvent : Achieve >70% yield in one-pot MCRs at room temperature .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s pharmacokinetic properties?

  • Lipophilicity : Replace the methanol group with ester prodrugs to enhance membrane permeability .
  • Metabolic stability : Introduce fluorine at position 6 (as in 6-(2-fluorophenyl) derivatives) to reduce CYP450-mediated oxidation .
  • Bioisosteric replacements : Substitute the amino group with a methylsulfonyl group to improve target selectivity .

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